Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound with the CAS Number: 1934835-43-4 . It has a molecular weight of 227.3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved through intramolecular lactonization reaction. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure was confirmed via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Reaction Mechanisms and Chemical Transformations
- A study on the photochemical and thermal rearrangement of oxaziridines provided experimental evidence supporting the stereoelectronic control theory. This work demonstrated the transformation of a spirooxaziridine to a single lactam through a process that aligns with the stereoelectronic principles, highlighting the role of this compound in understanding chemical rearrangements (Lattes et al., 1982).
Material Science Applications
- Research into benzothiazole modified tert-butyl carbazole derivatives revealed that such compounds, with a tert-butyl moiety, can form organogels in selected solvents. This property is critical for the development of fluorescent sensory materials that can detect acid vapors, showcasing the material science application of tert-butyl-containing compounds (Sun et al., 2015).
Biosynthesis
- A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin synthesis, demonstrated the effectiveness of carbonyl reductase from Rhodosporidium toruloides in organic solvents, indicating a novel approach for the biosynthesis of statin precursors (Liu et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGZOXEJAWXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.